(R)-1-(3-Chloro-benzyl)-pyrrolidin-3-ol
Overview
Description
“®-1-(3-Chloro-benzyl)-pyrrolidin-3-ol” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The “R” denotes the configuration of the chiral center in the molecule. The “3-Chloro-benzyl” group is attached to the nitrogen atom of the pyrrolidine ring, and the “3-ol” indicates a hydroxyl group (-OH) attached to the third carbon of the pyrrolidine ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 3-chloro-benzyl halide with a pyrrolidine, followed by a reaction to introduce the hydroxyl group at the third position .Molecular Structure Analysis
The molecule contains a pyrrolidine ring, which is a type of secondary amine and can participate in hydrogen bonding. The benzyl group is a common aromatic group, and the chlorine atom attached to it is an electron-withdrawing group, which can affect the reactivity of the molecule .Chemical Reactions Analysis
This compound, like other amines, could participate in a variety of chemical reactions, including acid-base reactions, alkylation, acylation, and others . The presence of the hydroxyl group also allows for reactions typical of alcohols .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the polar hydroxyl group and the polarizable chlorine atom could increase its boiling point compared to similar-sized hydrocarbons .Scientific Research Applications
Synthesis and Characterization
Large-Scale Synthesis : (R)-1-(3-Chloro-benzyl)-pyrrolidin-3-ol, a valuable intermediate for synthesizing various bioactive molecules, was effectively synthesized in a 51% overall yield via a 1,3-dipolar cycloaddition reaction. This process is notable for its efficiency and the absence of chromatography in purification steps (Kotian et al., 2005).
Gold(I)-Catalyzed Intramolecular Amination : A study demonstrated that a gold(I)-catalyzed intramolecular amination of allylic alcohols with alkylamines can lead to the formation of substituted pyrrolidine derivatives, showing the utility of this compound in catalytic cyclizations (Mukherjee & Widenhoefer, 2011).
Biological Synthesis and Utility
Alcohol Dehydrogenase Involvement : Research on Devosia riboflavina revealed a novel NADH-dependent alcohol dehydrogenase capable of reducing a range of carbonyl compounds, including N-substituted-3-pyrrolidinones, highlighting the biological relevance of compounds like this compound (Kizaki et al., 2008).
Enzymatic Optical Resolution : The enzymatic optical resolution of racemic N-benzyl-3-pyrrolidinol, closely related to this compound, was achieved with significant enantiomeric excess. This showcases the potential for enzymatic methods in producing enantiomerically pure compounds (Horiguchi & Mochida, 1995).
Chemical Properties and Reactions
Chiral Synthesis Applications : The compound has been used in the stereoselective synthesis of various chiral molecules, demonstrating its utility as a building block in producing enantiomerically pure compounds (Wee et al., 2009).
Pyrrolidine Chemistry : Pyrrolidines, including derivatives of this compound, are crucial in various applications, ranging from medicinal chemistry to industrial uses like dyes and agrochemicals (Żmigrodzka et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(3R)-1-[(3-chlorophenyl)methyl]pyrrolidin-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c12-10-3-1-2-9(6-10)7-13-5-4-11(14)8-13/h1-3,6,11,14H,4-5,7-8H2/t11-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZVNOAPUMMXOY-LLVKDONJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)CC2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401229744 | |
Record name | 3-Pyrrolidinol, 1-[(3-chlorophenyl)methyl]-, (3R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401229744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314355-33-3 | |
Record name | 3-Pyrrolidinol, 1-[(3-chlorophenyl)methyl]-, (3R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1314355-33-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyrrolidinol, 1-[(3-chlorophenyl)methyl]-, (3R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401229744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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